Methyl 3-((7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzoate
CAS No.: 1251693-41-0
Cat. No.: VC4325698
Molecular Formula: C22H22N4O3
Molecular Weight: 390.443
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251693-41-0 |
|---|---|
| Molecular Formula | C22H22N4O3 |
| Molecular Weight | 390.443 |
| IUPAC Name | methyl 3-[[7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino]benzoate |
| Standard InChI | InChI=1S/C22H22N4O3/c1-14-8-9-17-19(25-16-7-5-6-15(12-16)22(28)29-2)18(13-23-20(17)24-14)21(27)26-10-3-4-11-26/h5-9,12-13H,3-4,10-11H2,1-2H3,(H,23,24,25) |
| Standard InChI Key | GUHVUMADEIXJAP-UHFFFAOYSA-N |
| SMILES | CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=CC(=C3)C(=O)OC)C(=O)N4CCCC4 |
Introduction
Methyl 3-((7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzoate is a complex organic compound that belongs to the class of naphthyridine derivatives. These compounds are known for their diverse biological activities, including potential applications in pharmaceuticals. The compound's structure includes a methyl group, a pyrrolidine carbonyl moiety, and a naphthyridine ring system, which contribute to its unique chemical properties and reactivity.
Synthesis
The synthesis of Methyl 3-((7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzoate likely involves multi-step organic reactions. These processes typically start with appropriate starting materials, such as 7-methyl-1,8-naphthyridine and pyrrolidine-1-carbonyl derivatives, followed by condensation and cyclization reactions to form the core naphthyridine structure. The pyrrolidine moiety is introduced through a carbonylation reaction.
Biological Activity
While specific biological activity data for Methyl 3-((7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzoate is not available, naphthyridine derivatives are known for their potential as inhibitors of various enzymes or receptors. These compounds can modulate biological pathways, leading to therapeutic effects.
Research Findings
| Compound | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| Related Naphthyridine Derivative | C21H19N5O | Approximately 357.4 g/mol | Potential enzyme inhibitors |
Given the lack of specific data on Methyl 3-((7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzoate, further research is needed to fully understand its properties and applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume